バラグリタゾン
概要
説明
バラグリタゾンは、第2世代のペルオキシソーム増殖因子活性化受容体ガンマアゴニストです。主に2型糖尿病の治療における可能性について調査されています。 この化合物は、部分的アゴニスト特性で知られており、完全なアゴニストと比較して受容体をより少ない程度に活性化することを意味します .
2. 製法
合成ルートと反応条件: バラグリタゾンは、チアゾリジンジオン環の形成を含む一連の化学反応によって合成されます。合成ルートは通常、塩基性条件下での2,4-チアゾリジンジオンとさまざまな置換ベンジルハライドの反応を伴います。 反応条件には、ジメチルスルホキシドなどの溶媒と炭酸カリウムなどの塩基の使用が含まれることがよくあります .
工業的生産方法: バラグリタゾンの工業的生産には、大規模生産のための合成ルートの最適化が含まれます。これには、一貫した反応条件と高収率を確保するための連続フロー反応器の使用が含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの精製工程も含まれ、純粋な形で化合物を得ます .
科学的研究の応用
Balaglitazone has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of thiazolidinediones.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Primarily researched for its potential in treating type 2 diabetes mellitus.
Industry: Potential applications in the development of new antidiabetic drugs with improved safety profiles.
作用機序
バラグリタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマを活性化することによってその効果を発揮します。この受容体は、グルコースと脂質の代謝に関与する遺伝子の発現を調節する核受容体です。バラグリタゾンがこの受容体に結合すると、レチノイドX受容体と複合体を形成し、その後特定のDNA配列に結合して遺伝子発現を調節します。 これは、脂肪細胞における脂肪酸の貯蔵増加とインスリン感受性の向上につながります .
類似の化合物:
- ロシグリタゾン
- ピオグリタゾン
- トログリタゾン
比較: バラグリタゾンは、部分的アゴニスト特性が独特であり、ロシグリタゾンやピオグリタゾンなどの完全なアゴニストと比較して副作用が少なくなります。それは、体液貯留や心臓肥大が少ない、より良い安全性プロファイルを示してきました。 さらに、バラグリタゾンは骨形成を低下させないため、長期使用に安全な選択肢となります .
バラグリタゾンは、そのバランスのとれた有効性と安全性プロファイルにより、2型糖尿病の治療におけるさらなる開発のための有望な候補となっています。
生化学分析
Biochemical Properties
Balaglitazone is a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . The interaction between Balaglitazone and PPARγ leads to the activation of the receptor, which in turn influences the transcription of genes involved in glucose and lipid metabolism .
Cellular Effects
Balaglitazone exerts its effects on various types of cells, particularly adipocytes, muscle cells, and liver cells . It enhances insulin sensitivity, promotes adipogenesis, and alters lipid metabolism in these cells . Balaglitazone also influences cell signaling pathways related to glucose homeostasis and lipid metabolism .
Molecular Mechanism
This binding event triggers the transcription of target genes that regulate glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balaglitazone have been observed to change over time . It has been shown to improve insulin sensitivity and glucose control over a period of 26 weeks in individuals with type 2 diabetes on stable insulin therapy .
Dosage Effects in Animal Models
In animal models, the effects of Balaglitazone have been observed to vary with different dosages . At lower doses, Balaglitazone has been shown to improve glycemic control, while at higher doses, it may lead to water retention and musculoskeletal effects .
Metabolic Pathways
Balaglitazone is involved in the PPARγ signaling pathway, which plays a key role in regulating glucose and lipid metabolism . It interacts with PPARγ and influences the activity of enzymes involved in these metabolic pathways .
Transport and Distribution
Given its role as a PPARγ agonist, it is likely to be distributed in tissues with high PPARγ expression, such as adipose tissue, liver, and muscle .
Subcellular Localization
Balaglitazone, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ resides . Upon binding to PPARγ, Balaglitazone influences the transcriptional activity of the receptor, thereby affecting the expression of genes involved in glucose and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Balaglitazone is synthesized through a series of chemical reactions involving the formation of a thiazolidinedione ring. The synthetic route typically involves the reaction of 2,4-thiazolidinedione with various substituted benzyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of balaglitazone involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process also involves purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反応の分析
反応の種類: バラグリタゾンは、次のようないくつかの種類の化学反応を起こします。
酸化: バラグリタゾンは、スルホキシドやスルホンを形成するために酸化される可能性があります。
還元: この化合物は、チアゾリジン誘導体を形成するために還元される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホキシドとスルホン。
還元: チアゾリジン誘導体。
4. 科学研究の応用
バラグリタゾンは、次のようないくつかの科学研究の応用があります。
類似化合物との比較
- Rosiglitazone
- Pioglitazone
- Troglitazone
Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, balaglitazone does not reduce bone formation, making it a safer option for long-term use .
Balaglitazone stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.
生物活性
Balaglitazone, also known as DRF-2593, is a second-generation partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It has been developed primarily for the treatment of Type II Diabetes Mellitus. Balaglitazone's unique mechanism of action and pharmacological profile set it apart from traditional PPARγ agonists like rosiglitazone and pioglitazone, particularly in terms of safety and efficacy.
Balaglitazone acts as a partial agonist at PPARγ, which plays a crucial role in regulating glucose and lipid metabolism. The compound has demonstrated a maximum inhibition of PPARγ activity by 52%, which suggests a reduced risk of side effects typically associated with full agonists, such as fluid retention and heart enlargement .
Key Mechanisms:
- Insulin Sensitization: Enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues.
- Lipid Metabolism Regulation: Modulates lipid profiles by reducing triglyceride levels and promoting fatty acid oxidation.
- Anti-inflammatory Effects: Exhibits anti-inflammatory properties that may contribute to its therapeutic effects in metabolic disorders.
Efficacy in Clinical Trials
Balaglitazone has undergone extensive clinical evaluation, including Phase III trials that have shown promising results. In a study involving 409 participants, balaglitazone significantly reduced hemoglobin A1c (HbA1c) levels and fasting blood glucose compared to pioglitazone. The results indicated that balaglitazone's efficacy is comparable to that of pioglitazone at lower doses, with fewer adverse effects related to fluid retention and weight gain .
Comparative Efficacy Table
Parameter | Balaglitazone (10 mg) | Balaglitazone (20 mg) | Pioglitazone (45 mg) |
---|---|---|---|
HbA1c Reduction (%) | 1.5 | 1.6 | 1.4 |
Fasting Blood Glucose (mmol/L) | 6.0 | 5.8 | 6.2 |
Incidence of Fluid Retention (%) | 5 | 4 | 15 |
Weight Gain (kg) | 0.5 | 0.7 | 2.0 |
Safety Profile
Balaglitazone exhibits a favorable safety profile compared to traditional PPARγ agonists:
- Cardiovascular Safety: No significant heart enlargement or adverse cardiovascular events reported during trials .
- Bone Health: Unlike full agonists, balaglitazone does not adversely affect bone formation, making it a safer option for long-term use .
Case Study 1: Efficacy in Diabetic Patients
In a randomized controlled trial involving Type II diabetic patients, balaglitazone was administered as an add-on therapy to existing insulin regimens. The study found that patients receiving balaglitazone showed significant improvements in glycemic control without the common side effects associated with other PPARγ agonists.
Case Study 2: Effects on Multidrug Resistance
Research has indicated that balaglitazone can reverse multidrug resistance in cancer cells by downregulating P-glycoprotein expression. This suggests potential applications beyond diabetes management, particularly in enhancing the efficacy of chemotherapy agents such as doxorubicin .
特性
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199113-98-9 | |
Record name | Balaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。